N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide
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Overview
Description
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by acylation. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which have significant biological and industrial applications .
Scientific Research Applications
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Tetrahydroquinoxaline: A reduced form with different reactivity and applications.
Benzothiazole: Another nitrogen-containing heterocycle with comparable uses in pharmaceuticals and materials science
Uniqueness
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its combination of a quinoxaline core with an acetamide group makes it particularly versatile for various applications .
Properties
CAS No. |
90331-40-1 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(6-hydroxy-2,3-dihydrobenzo[f]quinoxalin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c1-8(18)17-13-12-11(15-6-7-16-12)9-4-2-3-5-10(9)14(13)19/h2-5,19H,6-7H2,1H3,(H,17,18) |
InChI Key |
KUFZCRHHMMADPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C3=NCCN=C13)O |
Origin of Product |
United States |
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